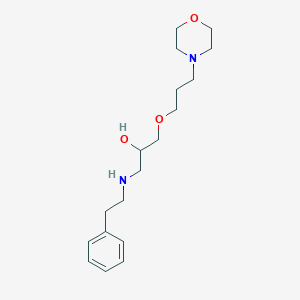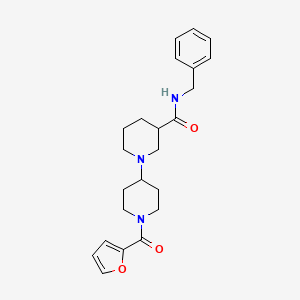
1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a phenylethylamine moiety, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 3-Morpholin-4-ylpropoxy Intermediate: This involves the reaction of morpholine with an appropriate alkylating agent under basic conditions.
Formation of 2-Phenylethylamine Intermediate: This step involves the synthesis of 2-phenylethylamine through reductive amination or other suitable methods.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling reagent, such as a carbodiimide, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenylethylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or phenylethylamine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-1-ol
- 1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-one
Uniqueness
1-(3-Morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-ol stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration are essential to fully understand and utilize the potential of this compound.
Propiedades
IUPAC Name |
1-(3-morpholin-4-ylpropoxy)-3-(2-phenylethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c21-18(15-19-8-7-17-5-2-1-3-6-17)16-23-12-4-9-20-10-13-22-14-11-20/h1-3,5-6,18-19,21H,4,7-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUNQXFFARECOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOCC(CNCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-6-oxo-1-(2-pyridinylmethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5959661.png)

![1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5959669.png)

![1-cyclopropyl-N-methyl-6-oxo-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5959684.png)
![2-{[6-METHYL-4-OXO-3-(3-PYRIDINYLMETHYL)-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B5959690.png)
![2,4-dichloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5959698.png)
![5-ethyl-2-methyl-N-[2-[4-(1-methyl-6-oxopyridazin-4-yl)morpholin-2-yl]ethyl]pyrazole-3-carboxamide](/img/structure/B5959705.png)
![3-{[3-(2-phenylethyl)-1-piperidinyl]methyl}pyridine](/img/structure/B5959707.png)
![3-(4-CHLOROPHENYL)-3-[(3,5-DIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B5959717.png)
![3-(furan-2-ylmethyl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione](/img/structure/B5959723.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5959747.png)
![1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5959764.png)
![8-({[2-(2-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B5959767.png)
